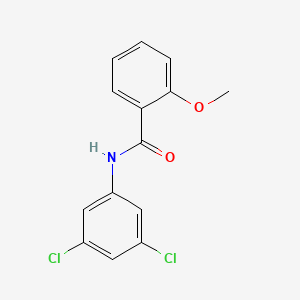![molecular formula C18H16FN5O3S3 B10870025 N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10870025.png)
N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE: is a synthetic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiadiazole and fluorobenzoyl groups suggests potential biological activity, making this compound of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with the appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Fluorobenzoyl Group:
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or carbonyl groups, potentially leading to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating infections or other diseases.
Industry: May be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The presence of the fluorobenzoyl and thiadiazole groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of infections.
Fluorobenzamide Derivatives: Compounds with similar fluorobenzoyl groups.
Uniqueness
N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Eigenschaften
Molekularformel |
C18H16FN5O3S3 |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H16FN5O3S3/c1-2-15-22-23-18(29-15)24-30(26,27)14-9-7-13(8-10-14)20-17(28)21-16(25)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H,23,24)(H2,20,21,25,28) |
InChI-Schlüssel |
UAGCIHQTIFQPPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869953.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10869954.png)

![Methyl 5-chloro-3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10869966.png)
![8-(3-fluorophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B10869969.png)
![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10869985.png)
![Methyl 4-[(2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B10869990.png)
![2-Chloro-1-[4-(5-methyl-2-phenyl-1H-imidazol-1-YL)piperidino]-1-propanone](/img/structure/B10869995.png)
![10-(4-chlorobenzyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870001.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870020.png)
![methyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10870038.png)
![2-Chloro-N-(2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-5'-YL)propanamide](/img/structure/B10870047.png)
![Methyl 2-({[(1-benzofuran-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870051.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870055.png)
